molecular formula C11H12O2 B3377264 4-(4-Methylphenyl)but-3-enoic acid CAS No. 127404-74-4

4-(4-Methylphenyl)but-3-enoic acid

Cat. No.: B3377264
CAS No.: 127404-74-4
M. Wt: 176.21 g/mol
InChI Key: PTWYCWPHQZDKMI-NSCUHMNNSA-N
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Description

4-(4-Methylphenyl)but-3-enoic acid is an organic compound with the molecular formula C₁₁H₁₂O₂ It is characterized by a butenoic acid backbone with a 4-methylphenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)but-3-enoic acid typically involves the arylsulfenylation of unsaturated acids. One common method includes the reaction of racemic methyl phenyl sulfoxide with oxalyl dichloride in acetonitrile at 0°C, followed by refluxing. The resulting intermediate is then reacted with (E)-4-(p-tolyl)but-3-enoic acid in acetonitrile for 10 hours under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Formation of 4-(4-Methylphenyl)butanoic acid.

    Reduction: Formation of 4-(4-Methylphenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Methylphenyl)but-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)but-3-enoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, such as the carboxylic acid and the aromatic ring. These interactions can lead to various biological activities, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • Crotonic acid (trans-2-butenoic acid)
  • Isocrotonic acid (cis-2-butenoic acid)
  • 3-Butenoic acid (but-3-enoic acid)

Comparison: 4-(4-Methylphenyl)but-3-enoic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to other butenoic acids.

Properties

IUPAC Name

(E)-4-(4-methylphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2-3,5-8H,4H2,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWYCWPHQZDKMI-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278881
Record name (3E)-4-(4-Methylphenyl)-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127404-74-4
Record name (3E)-4-(4-Methylphenyl)-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127404-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3E)-4-(4-Methylphenyl)-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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